molecular formula C34H60N10O12 B12377728 Kras G12D(8-16)

Kras G12D(8-16)

Cat. No.: B12377728
M. Wt: 800.9 g/mol
InChI Key: KYXPKTKDZBTZIR-YPUHKWPASA-N
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Description

Kirsten rat sarcoma viral oncogene homolog (KRAS) is a gene that encodes a protein involved in regulating cell division. The KRAS G12D mutation is a specific alteration where glycine at position 12 is replaced by aspartic acid. This mutation is prevalent in various cancers, including pancreatic, colorectal, and lung cancers . The KRAS G12D(8-16) peptide is a segment of the KRAS protein that includes this mutation and is often studied for its role in oncogenesis and potential as a therapeutic target .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of KRAS G12D(8-16) involves solid-phase peptide synthesis (SPPS), a method commonly used for synthesizing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of KRAS G12D(8-16) follows similar principles but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. The use of advanced purification techniques, such as preparative HPLC, ensures the production of high-purity peptides suitable for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

KRAS G12D(8-16) primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions

Major Products

The major product of these reactions is the KRAS G12D(8-16) peptide itself. During degradation, smaller peptide fragments and individual amino acids are formed .

Comparison with Similar Compounds

Properties

Molecular Formula

C34H60N10O12

Molecular Weight

800.9 g/mol

IUPAC Name

(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoic acid

InChI

InChI=1S/C34H60N10O12/c1-16(2)26(36)31(52)44-28(18(5)6)33(54)38-13-22(45)40-19(7)29(50)42-21(12-25(48)49)30(51)37-15-24(47)43-27(17(3)4)32(53)39-14-23(46)41-20(34(55)56)10-8-9-11-35/h16-21,26-28H,8-15,35-36H2,1-7H3,(H,37,51)(H,38,54)(H,39,53)(H,40,45)(H,41,46)(H,42,50)(H,43,47)(H,44,52)(H,48,49)(H,55,56)/t19-,20-,21-,26-,27-,28-/m0/s1

InChI Key

KYXPKTKDZBTZIR-YPUHKWPASA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)O)N

Origin of Product

United States

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